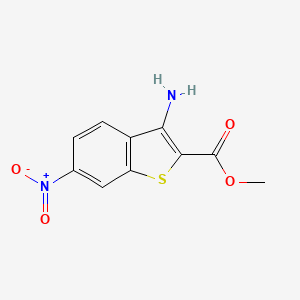

甲基3-氨基-6-硝基-1-苯并噻吩-2-羧酸酯

描述

The compound of interest, Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate, is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring with a 2-amino group and a 3-methyl ester group, indicating that the compound of interest may share some structural similarities .

Synthesis Analysis

The synthesis of related compounds involves chemoselective methods and multicomponent reactions. For example, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized using Et3SiH/I2 as a reducing agent . Another compound, methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, was synthesized by a one-pot multicomponent reaction using urea as an organocatalyst . These methods could potentially be adapted for the synthesis of Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been determined using X-ray crystallography. For instance, the crystal structure of methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate was solved by direct methods and refined to a final R-value of 0.0538 . This suggests that the molecular structure of Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate could also be elucidated using similar techniques.

Chemical Reactions Analysis

The related compounds exhibit reactivity that could inform the chemical reactions of Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate. For example, Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate reacts with hydrazine and phenylhydrazine to give pyrazolone derivatives . This indicates that the amino group in the compound of interest may also participate in similar reactions with hydrazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from related compounds. The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is stabilized by intra- and intermolecular N-H···O hydrogen bonds , suggesting that Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate may also form similar hydrogen bonds. Additionally, the presence of a nitro group in the compound of interest could contribute to its reactivity and influence its physical properties, such as solubility and melting point.

科学研究应用

化学反应和性质

甲基3-氨基-6-硝基-1-苯并噻吩-2-羧酸酯及其衍生物展示了多样化的化学反应和性质。例如,Chapman、Hughes和Scrowston(1971年)证明了3-甲基噻吩[2,3-b和3,2-b][1]苯并噻吩在2位发生溴化反应、Vilsmeier-Haack甲酰化和Friedel-Crafts乙酰化,展示了其反应性和在有机合成中的潜力 Chapman et al., 1971。

合成和潜在应用

已有多项研究探讨了甲基3-氨基-6-硝基-1-苯并噻吩-2-羧酸酯衍生物的合成过程。Scrowston和Shaw(1976年)讨论了甲基3,4-二氢-4-氧代-1H-2-苯并噻吩基-3-羧酸酯及相关噻吩环化合物的合成,暗示了它们在多样化化学应用中的潜力 Scrowston & Shaw, 1976。

生物活性

Narayana等人(2006年)的研究调查了3-氨基-2-甲基/乙基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4(3H)-酮及其席夫碱的抗菌和抗炎活性,表明与甲基3-氨基-6-硝基-1-苯并噻吩-2-羧酸酯结构相关的化合物的潜在生物学意义 Narayana et al., 2006。

安全和危害

属性

IUPAC Name |

methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWYTSRBVOQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347299 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35212-90-9 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)